
Indomethacin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'indométacine-d4 est un dérivé deutéré de l'indométacine, un anti-inflammatoire non stéroïdien (AINS). L'indométacine est connue pour ses puissantes propriétés anti-inflammatoires, analgésiques et antipyrétiques. Le marquage au deutérium de l'indométacine-d4 la rend particulièrement utile dans diverses applications de recherche scientifique, notamment les études pharmacocinétiques et les investigations métaboliques .
Mécanisme D'action
Target of Action
Indomethacin-d4, also known as Indometacin-d4, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties . The primary targets of this compound are the enzymes cyclooxygenase-1 and 2 (COX-1 and 2) . These enzymes are responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway .
Mode of Action
This compound works by potently and non-selectively inhibiting COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, which are key mediators of inflammation and pain .
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid (AA) pathway . By inhibiting the COX enzymes, it reduces the synthesis of prostaglandins and thromboxanes, key components of this pathway . This leads to a reduction in inflammation, fever, and pain .
Pharmacokinetics
This compound exhibits linear pharmacokinetics . Its absorption is prompt and extensive, with plasma concentration, area under the curve, and urinary recovery being proportional to the administered dose . The half-life and plasma and renal clearances are dose-independent . It undergoes significant hepatic metabolism, with metabolites including desmethyl, desbenzoyl, and desmethyl-desbenzoyl .
Result of Action
The result of this compound’s action is a reduction in symptoms associated with inflammation , such as pain, swelling, and fever . This is achieved through the decreased synthesis of prostaglandins and thromboxanes, which are key mediators of these symptoms . It is used for symptomatic management of chronic musculoskeletal pain conditions and to induce closure of a hemodynamically significant patent ductus arteriosus in premature infants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet and gastrointestinal pH . Additionally, the drug’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity . It’s important to note that these factors should be considered when administering the drug to ensure optimal therapeutic effect .
Analyse Biochimique
Biochemical Properties
Indomethacin-d4, like its parent compound Indomethacin, is a potent and nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with IC50s of 18 nM and 26 nM for human COX-1 and COX-2, respectively, in CHO cells . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound can effectively reduce inflammation and pain .
Cellular Effects
This compound, through its inhibition of COX-1 and COX-2, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance death receptor 5 signaling and sensitize tumor cells to adoptive T-cell therapy, leading to improved tumor growth control and prolonged survival . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of COX-1 and COX-2 enzymes. This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Indomethacin, the parent compound, can induce gastric damage via inhibiting the release of protective factors like COX-1, prostaglandin E2 (PGE2), bicarbonate, and mucus; increasing aggressive factors like acid; and increasing oxidant parameters while decreasing antioxidant parameters . Similar effects might be expected with this compound.
Dosage Effects in Animal Models
Studies on Indomethacin have shown that it can cause gastrointestinal irritation in dogs and swine at certain doses . Similar dosage-dependent effects might be expected with this compound.
Metabolic Pathways
Indomethacin, the parent compound of this compound, is metabolized by several drug-metabolizing pathways including those of the cytochrome P450s and UDP-glucuronosyltransferases (UGTs) . It is likely that this compound follows similar metabolic pathways.
Transport and Distribution
Studies on Indomethacin have shown that it can be taken up by primary rat hepatocytes via Na±dependent and -independent active transport processes . Similar transport and distribution mechanisms might be expected with this compound.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'indométacine-d4 implique l'incorporation d'atomes de deutérium dans la molécule d'indométacine. Cela peut être réalisé par plusieurs voies de synthèse, notamment :
Réactions d'échange de deutérium : Cette méthode implique l'échange d'atomes d'hydrogène dans l'indométacine avec des atomes de deutérium en utilisant des solvants deutérés et des catalyseurs.
Synthèse directe : Cela implique l'utilisation de matières premières deutérées pour synthétiser l'indométacine-d4 directement.
Méthodes de production industrielle
La production industrielle de l'indométacine-d4 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures de contrôle de qualité rigoureuses pour garantir la pureté et la constance du produit final. La chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont couramment utilisées pour l'évaluation de la qualité .
Analyse Des Réactions Chimiques
Types de réactions
L'indométacine-d4 subit diverses réactions chimiques, notamment :
Oxydation : L'indométacine-d4 peut être oxydée pour former des dérivés quinoniques correspondants.
Réduction : Les réactions de réduction peuvent convertir l'indométacine-d4 en ses dérivés alcooliques correspondants.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'indométacine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont employés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés quinoniques deutérés, des dérivés alcooliques et des composés d'indométacine substitués .
Applications de recherche scientifique
L'indométacine-d4 est largement utilisée dans la recherche scientifique en raison de son marquage au deutérium, qui offre des avantages uniques dans divers domaines :
Pharmacocinétique : Utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de l'indométacine dans l'organisme.
Études métaboliques : Aide à comprendre les voies métaboliques et à identifier les métabolites de l'indométacine.
Développement de médicaments : Utilisé dans le développement de nouveaux AINS à l'efficacité améliorée et aux effets secondaires réduits.
Recherche biologique : Employé dans des études relatives aux mécanismes de l'inflammation, de la douleur et de la fièvre.
Mécanisme d'action
L'indométacine-d4 exerce ses effets en inhibant l'enzyme cyclo-oxygénase (COX), qui est responsable de la synthèse des prostaglandines. Les prostaglandines sont des molécules de signalisation qui interviennent dans l'inflammation, la douleur et la fièvre. En inhibant la COX, l'indométacine-d4 réduit la production de prostaglandines, soulageant ainsi ces symptômes. Le marquage au deutérium ne modifie pas le mécanisme d'action mais fournit un outil pour des études pharmacocinétiques et métaboliques détaillées .
Applications De Recherche Scientifique
Indomethacin-d4 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of indomethacin in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of indomethacin.
Drug Development: Used in the development of new NSAIDs with improved efficacy and reduced side effects.
Biological Research: Employed in studies related to inflammation, pain, and fever mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires
Indométacine : La forme non deutérée de l'indométacine-d4, largement utilisée comme AINS.
Diclofénac : Un autre AINS ayant des propriétés anti-inflammatoires similaires.
Ibuprofène : Un AINS couramment utilisé ayant un mécanisme d'action similaire
Unicité de l'indométacine-d4
L'indométacine-d4 est unique en raison de son marquage au deutérium, qui offre plusieurs avantages :
Stabilité accrue : Les composés marqués au deutérium présentent souvent une stabilité accrue par rapport à leurs homologues non deutérés.
Pharmacocinétique améliorée : La présence de deutérium peut modifier les voies métaboliques, conduisant à des profils pharmacocinétiques améliorés.
Applications de recherche : Le marquage au deutérium fait de l'indométacine-d4 un outil précieux dans les études pharmacocinétiques et métaboliques, fournissant des informations qui ne sont pas possibles avec des composés non deutérés
L'indométacine-d4 est un composé précieux dans la recherche scientifique, offrant des avantages uniques en raison de son marquage au deutérium. Ses applications couvrent divers domaines, notamment la pharmacocinétique, les études métaboliques et le développement de médicaments, ce qui en fait un outil essentiel pour les chercheurs.
Propriétés
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGDMFJXJATDK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
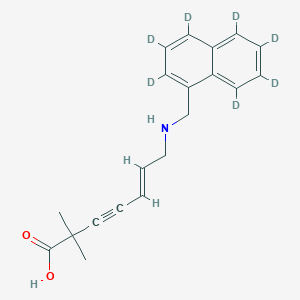
![3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

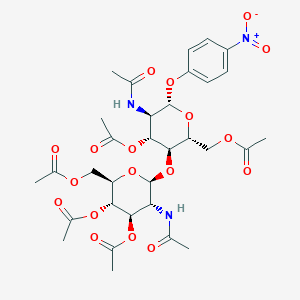
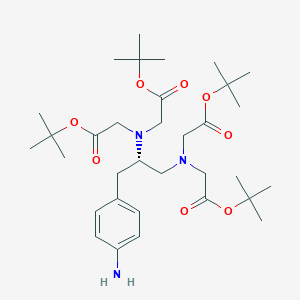
![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
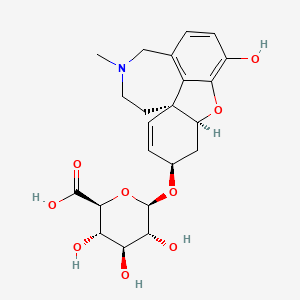

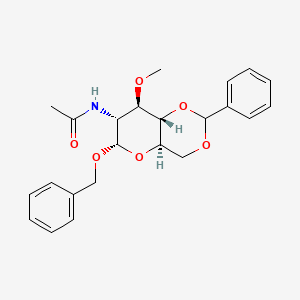
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
